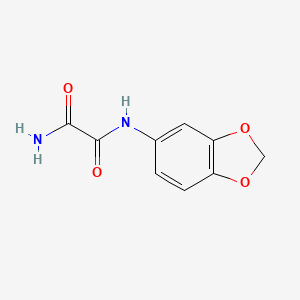

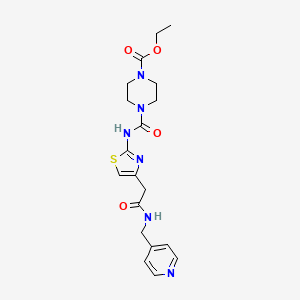

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves several steps, including oxidation, bromination, and cyclic condensation, with conditions optimized for high yields. For instance, ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate preparation demonstrates a methodology that could be adapted for the target compound, achieving up to 54% total yield through careful temperature control and intermediate separation by extraction (Wang Li, 2007).

Molecular Structure Analysis

Structural elucidation techniques, such as X-ray crystallography and spectral analysis, are critical for confirming the molecular structure of synthesized compounds. The detailed geometric parameters and NMR spectra of similar thiazolidinone compounds have been discussed, providing insights into the molecular structure of the compound (Y. Mabkhot et al., 2019).

Chemical Reactions and Properties

Reactions involving thiazolidinone derivatives can yield a variety of products depending on the reactants and conditions used. For example, reactions with different amines and hydrazines afford amino substituted products, showcasing the compound's versatility in chemical transformations (D. Bevk et al., 2001).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. While specific data on the target compound might not be readily available, analogs provide a basis for prediction and comparison.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are pivotal in determining a compound's potential applications. Studies on related compounds, such as the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, offer valuable insights into the chemical behavior of thiazolidinone derivatives (D. Bevk et al., 2001).

Scientific Research Applications

Antioxidant Capacity Assays

The compound is relevant in the context of antioxidant capacity assays, particularly those based on the ABTS•+ radical cation. Such assays, including the ABTS/potassium persulfate decolorization assay, are crucial for determining the antioxidant capacity of substances. The research elaborates on the reaction pathways of antioxidants with ABTS•+, highlighting the formation of coupling adducts and oxidative degradation products, such as hydrazindyilidene-like and imine-like adducts. This signifies the compound's role in understanding specific antioxidant reactions and their contribution to total antioxidant capacity, although the application of this assay is cautioned due to potential biases in comparing different antioxidants (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

The compound is indirectly mentioned in the context of amyloid imaging in Alzheimer's disease. Radioligands with structural similarities or functional groups akin to the compound have been studied for their potential in PET imaging. These studies aim to measure amyloid in vivo in the brains of Alzheimer's disease patients, enabling early detection and understanding of the disease's pathophysiology, and evaluating antiamyloid therapies (Nordberg, 2007).

Ethyl Acetate Production and Application

Ethyl acetate, a substance related to the compound , is extensively used in various industries and its production processes have been studied for efficiency and intensification. The compound's relevance in this context lies in its potential role in these processes or as a solvent in various applications. The research discusses different techniques for ethyl acetate production, aiming for process intensification, higher purity, and energy-efficient production, which are crucial in industrial applications (Patil & Gnanasundaram, 2020).

properties

IUPAC Name |

ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-4-22-16(21)10-14-11-23-17(19(14)7-8-20)18-15-6-5-12(2)9-13(15)3/h5-6,9,11,20H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYYHMJEQDQBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)